molecular formula C21H21F2N5O B2414302 (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1326914-52-6

(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2414302
CAS No.: 1326914-52-6
M. Wt: 397.43
InChI Key: RJVRWJPMSRLLBC-UHFFFAOYSA-N
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Description

(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21F2N5O and its molecular weight is 397.43. The purity is usually 95%.
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Properties

IUPAC Name

[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O/c1-14-16(22)7-5-9-18(14)28-15(2)20(24-25-28)21(29)27-12-10-26(11-13-27)19-8-4-3-6-17(19)23/h3-9H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVRWJPMSRLLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two distinct moieties: a triazole ring and a piperazine derivative. The presence of fluorine atoms in the structure enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzyme Modulation : The compound can bind to enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine, suggesting potential antidepressant effects.

Biological Activities

Research indicates that the compound exhibits several biological activities:

  • Antidepressant Effects : Due to structural similarities with known antidepressants, it may modulate serotonin and dopamine receptor activity.
  • Anxiolytic Properties : The piperazine structure is often linked to anxiolytic effects, indicating potential use in treating anxiety disorders.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action.

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values suggested that the compound is more potent than some standard chemotherapeutic agents.

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0

Mechanistic Insights

Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins, which is crucial for its biological activity. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the triazole or piperazine moieties can significantly alter potency and selectivity against various targets .

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